

In Vitro Assays for Thioviridamide Anticancer Activity: Application Notes and Protocols

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Compound of Interest

Compound Name: *Thioviridamide*

Cat. No.: *B1244842*

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These application notes provide a comprehensive overview of in vitro assays to evaluate the anticancer activity of **Thioviridamide**, a potent natural product with selective cytotoxicity against cancer cells. Detailed protocols for key experiments are provided, along with data presentation and visualization of associated signaling pathways. Given the limited publicly available quantitative data for **Thioviridamide** in some specific assays, data from its close and well-characterized analog, Thioalbamide, is included as a representative example of the expected outcomes for this class of compounds.

Introduction to Thioviridamide

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from *Streptomyces olivoviridis*. It exhibits potent and selective cytotoxic activity against various cancer cell lines, primarily by inducing apoptosis. Its mechanism of action involves the inhibition of mitochondrial F1Fo-ATP synthase, a key enzyme in cellular energy production. This inhibition triggers an integrated stress response mediated by the GCN2-ATF4 signaling pathway, ultimately leading to programmed cell death.

Data Presentation: Cytotoxicity of Thioviridamide and its Analog Thioalbamide

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following tables summarize the reported IC₅₀ values for **Thioviridamide** and its analog Thioalbamide against various cancer cell lines.

Table 1: IC₅₀ Values of **Thioviridamide** against Transformed Rat Fibroblasts

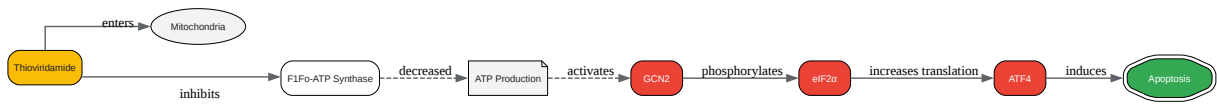
Cell Line	Description	IC ₅₀ (ng/mL)
Ad12-3Y1	Rat fibroblast transformed with adenovirus E1A oncogene	3.9[1]
E1A-3Y1	Rat fibroblast transformed with adenovirus E1A oncogene	32[1]

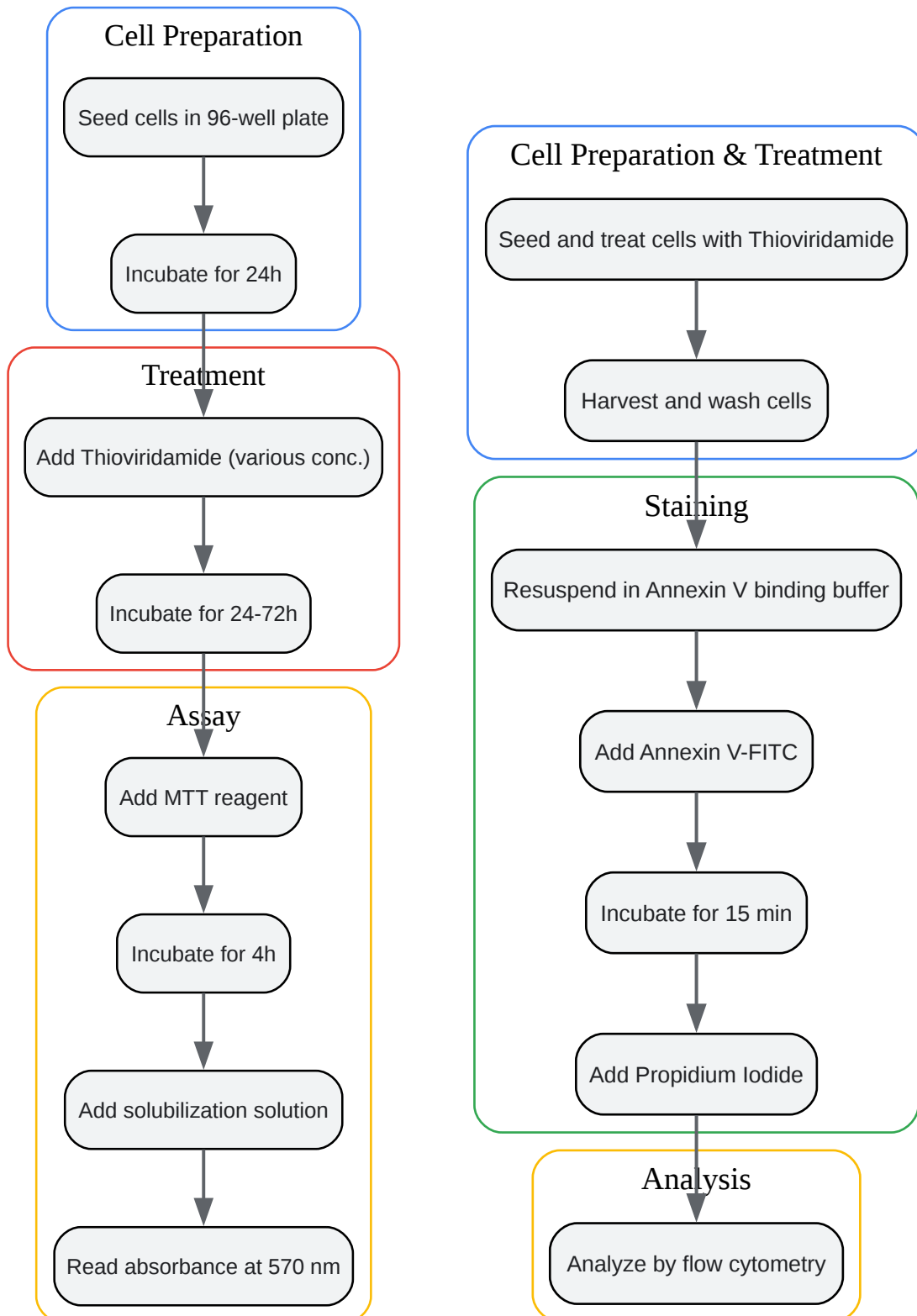
Table 2: IC₅₀ Values of Thioalbamide against Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (nM)
A549	Lung Carcinoma	65[2]
MCF7	Breast Adenocarcinoma	54[2]
MDA-MB-231	Breast Adenocarcinoma	72[2]
HeLa	Cervical Adenocarcinoma	48[2]
PA-TU-8988T	Pancreatic Carcinoma	68[2]
MCF-10A	Non-tumorigenic breast epithelial	>300[2]

Signaling Pathway: Thioviridamide-Induced Apoptosis

Thioviridamide's primary mechanism of action involves the disruption of mitochondrial function, leading to the activation of a signaling cascade that culminates in apoptosis.





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References

- 1. Thioviridamide, a novel apoptosis inducer in transformed cells from *Streptomyces olivoviridis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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